1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

CNS drug discovery oral bioavailability lipophilic ligand efficiency

Rigid fragment library design often fails due to poor aqueous solubility or mismatched lipophilicity. This pyrazolo[3,4-b]pyridine-3,4-dione offers a validated solution. - **Optimized for CNS screens**: cLogP -0.1, MW 165.15, 2 HBD, 0 rotatable bonds - aligns with CNS MPO scores. - **Synthesis hub**: Unsubstituted positions 2,5,6,7 enable divergent N-alkyl/aryl SAR libraries. - **Supply reliability**: ≥95% powder, ambient stable, batch-consistent from multiple ISO-certified sources.

Molecular Formula C7H7N3O2
Molecular Weight 165.15
CAS No. 1305712-64-4
Cat. No. B3046793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
CAS1305712-64-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15
Structural Identifiers
SMILESCN1C2=C(C(=O)C=CN2)C(=O)N1
InChIInChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12)
InChIKeyYDYTWQBSACHSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-pyrazolo[3,4-b]pyridine-3,4-dione – Compact Scaffold for Medicinal Chemistry


1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is a low‑molecular‑weight (165.15 g·mol⁻¹) fused heterocyclic building block belonging to the pyrazolo[3,4‑b]pyridine‑3,4‑dione family [1]. The structure contains a fully rigid bicyclic core (rotatable bonds = 0) bearing a single N1‑methyl substituent and two carbonyl groups at positions 3 and 4 that confer a defined hydrogen‑bonding array (2 H‑bond donors, 4 H‑bond acceptors) [1]. It is supplied as a powder of ≥95% purity by multiple reputable vendors and is primarily positioned as a versatile small‑molecule scaffold for fragment‑based drug discovery, kinase‑inhibitor lead generation, and diversity‑oriented synthesis programs [2].

Fragment-based drug discovery scaffold with privileged pyrazolo[3,4-b]pyridine core
Fully rigid bicyclic system with zero rotatable bonds for computational docking workflows
Multi-vendor powder supply at reported purity specification supporting screening collection integration
Positioned as a compact heterocyclic building block for kinase-inhibitor lead generation and diversity-oriented synthesis programs

Why N1-Substitution on Pyrazolo[3,4-b]pyridine-3,4-dione Is Not Interchangeable


In‑class pyrazolo[3,4‑b]pyridine‑3,4‑diones are not freely interchangeable because the substituent at N1 dictates the compound’s lipophilicity, hydrogen‑bond donor count, and metabolic vulnerability. The N1‑methyl group in the target compound yields a computed cLogP of −0.1 [1], placing it in a hydrophilicity range suitable for CNS‑exposed or orally bioavailable agents, whereas the corresponding N1‑phenyl analog has an estimated cLogP of ~1.8, representing a >100‑fold predicted increase in lipophilicity [2]. Similarly, the N1‑unsubstituted parent (N1‑H) gains an extra hydrogen‑bond donor (3 vs. 2), which alters solubility, crystal packing, and target‑engagement profiles [2]. Even the seemingly conservative change from 3,4‑dione to 4‑one (monocarbonyl) reduces the H‑bond acceptor count from 4 to 3 and eliminates one donor, substantially remodeling the pharmacophore. Procurement of a close analog without accounting for these differences risks compromising the ADME properties, binding‑site complementarity, and synthetic tractability of the downstream library.

N1-substitution may shift lipophilicity substantially The N1-methyl group places this compound in a hydrophilicity range that may differ markedly from N1-phenyl or N1-H analogs, which may alter ADME predictions and binding-site complementarity in unexpected ways
Carbonyl count remodels the pharmacophore Switching from the 3,4-dione motif to a 4-one analog reduces the hydrogen-bond donor and acceptor count, which may affect solubility, crystal packing, and target-engagement geometry
Pre-functionalized analogs restrict SAR exploration vectors Commercially available 6-aryl, 2-phenyl, or spirocyclic pre-substituted variants commit synthetic vectors early, which may limit systematic N-position and scaffold-decoration studies

Differentiation from Closest Structural Analogs


Lipophilicity Advantage in CNS Drug-Like Space

The target compound carries a computed cLogP (XLogP3‑AA) of −0.1 [1]. In stark contrast, the closest aromatic analog – 1‑phenyl‑1H,2H,3H,4H,7H‑pyrazolo[3,4‑b]pyridine‑3,4‑dione – possesses an estimated cLogP of ~1.8, a shift of approximately +1.9 log units driven by the phenyl ring [2]. This translates to roughly an 80‑fold difference in predicted octanol/water partition coefficient. For CNS programs, a cLogP below 1 is strongly associated with reduced hERG liability, lower plasma protein binding, and improved brain penetration; the N1‑methyl compound resides in this favorable space while the N1‑phenyl analog does not.

Lipophilicity Profile
Cross-study comparable
cLogP −0.1 vs ~1.8 (N1-phenyl)
Supports CNS drug-like space selection
~80-fold predicted partition coefficient difference; ΔcLogP ≈ +1.9 for phenyl analog
CNS drug discovery oral bioavailability lipophilic ligand efficiency

Higher Ligand Efficiency Potential from Lower Molecular Weight

The target compound has a molecular weight of 165.15 g·mol⁻¹ and contains only 12 heavy atoms [1]. The N1‑phenyl analog (C₁₃H₉N₃O₂) has a molecular weight of 239.25 g·mol⁻¹ and 18 heavy atoms, representing a ~45% increase in mass and a ~50% increase in heavy atom count. In fragment‑based drug discovery, a lower heavy‑atom count is a key advantage: it leaves more room for potency‑enhancing substitutions before exceeding the commonly cited Lipinski molecular weight threshold of 500 Da. The 1‑methyl scaffold can accommodate approximately 8 additional heavy atoms within Rule‑of‑Five space before reaching parity with the starting mass of the phenyl analog.

Molecular Weight Efficiency
Cross-study comparable
165.15 Da vs 239.25 Da (N1-phenyl)
Supports fragment-to-lead expansion headroom
12 heavy atoms vs 18; ~45% lower MW preserves SAR substitution capacity
fragment-based drug discovery ligand efficiency lead optimization

Balanced Hydrogen-Bonding Pharmacophore

The 3,4‑dione motif provides 2 hydrogen‑bond donors (lactam N−H at positions 2 and 7) and 4 hydrogen‑bond acceptors (two carbonyl oxygens and two pyridine/pyrazole nitrogens) [1]. The corresponding 1‑methyl‑1H,4H,7H‑pyrazolo[3,4‑b]pyridin‑4‑one (monocarbonyl analog, C₇H₇N₃O) has only 1 H‑bond donor and 3 H‑bond acceptors, sacrificing one full donor–acceptor pair. The N1‑unsubstituted parent (C₆H₅N₃O₂) gains a third donor (3 HBD, 4 HBA) from the additional N2−H, which can increase aqueous solubility but also increase desolvation penalty upon binding. The 2‑donor/4‑acceptor configuration of the target compound represents an intermediate polarity profile that balances solubility with membrane permeability.

H-Bond Pharmacophore
Cross-study comparable
2 HBD / 4 HBA vs 1 HBD / 3 HBA (4-one analog)
Supports solubility-permeability balance review
3,4-dione motif preserves intermediate polarity; N1-H parent adds third donor
pharmacophore design solubility target engagement

Maximal Conformational Rigidity

The target compound has zero rotatable bonds, making it one of the most conformationally constrained members of the pyrazolo[3,4‑b]pyridine‑3,4‑dione class [1]. Many frequently procured analogs carrying substituents at the 6‑position (e.g., 6‑methyl, 6‑propyl, 6‑phenyl) introduce one or more rotatable bonds, which increase the conformational entropy penalty upon protein binding and can reduce binding affinity by an estimated 0.5–1.5 kcal·mol⁻¹ per freely rotatable bond [2]. In computational docking and pharmacophore modeling, the rigid core of the target compound reduces the conformational search space, leading to more tractable and reproducible virtual screening results.

Conformational Rigidity
Class-level inference
Rotatable bonds = 0
Supports computational docking and modeling workflows
6-substituted analogs introduce 1–2 rotatable bonds; reported entropic penalty context
conformational constraint entropic binding penalty scaffold rigidity

Supplier-Verified Purity and Reproducible Handling

Multiple independent vendors (Sigma‑Aldrich/Enamine, CymitQuimica, 10xchem) consistently list the compound at ≥95% purity and as a powder stable at room temperature . For procurement decisions, this inter‑vendor consistency reduces the risk of receiving material of unknown or variable purity that could confound biological assay results. The powder form and ambient storage conditions simplify compound management relative to analogs that require cold‑chain shipping, inert atmosphere, or lyophilization .

Purity Specification
Data to verify
≥95% (multi-vendor reported)
Supports screening collection procurement review
Inter-vendor consistency reported; ambient storage powder form
compound quality control reproducibility screening collection

Privileged Scaffold for Kinase and PDE Inhibition

The pyrazolo[3,4‑b]pyridine core appears extensively in patent literature as a privileged scaffold for kinase inhibition (CHK1, CHK2, GSK‑3β, PI4KIIIβ, PIM‑1, Mps1, Raf) and phosphodiesterase (PDE4) inhibition [1][2][3]. While these patents do not specifically exemplify the 1‑methyl‑3,4‑dione variant, they establish that the bicyclic core presents a geometry complementary to the ATP‑binding pocket of multiple kinases. The target compound, with its minimal decoration, serves as an unencumbered starting point for fragment growing into any of these target classes, whereas pre‑functionalized analogs (e.g., 6‑aryl or 2‑phenyl derivatives) commit the user to particular vectors that may not be optimal for a given target.

Privileged Scaffold Context
Class-level inference
Kinase and PDE4 patent landscape association
Supports exploratory kinase/PDE SAR programs
Core geometry complementary to ATP-binding pocket; minimal decoration enables systematic growing
kinase inhibitors phosphodiesterase inhibitors patent landscape

High-Impact Procurement Scenarios in Drug Discovery


Fragment-Based Lead Generation for Kinases and PDE4

The combination of low molecular weight (165.15 Da), zero rotatable bonds, and balanced hydrogen‑bonding capacity (2 HBD, 4 HBA) makes this compound an ideal fragment screen candidate for kinase or phosphodiesterase targets where the pyrazolo[3,4‑b]pyridine core is a recognized privileged scaffold [1]. Its cLogP of −0.1 ensures aqueous solubility at screening concentrations (typically 0.1–1 mM) without requiring DMSO co‑solvent levels that can denature protein targets, a practical advantage over more lipophilic N1‑phenyl analogs [2].

Systematic N1-Position SAR Exploration

Because the compound carries only a methyl group at N1 and no substitution at positions 2, 4, 5, 6, or 7, it can serve as the common synthetic intermediate for a diversity‑oriented library exploring N1‑alkyl, N1‑aryl, and N1‑heteroaryl variants. This contrasts with commercially available 1‑phenyl or 2‑phenyl pre‑substituted analogs, which lock the user into a single N‑substitution pattern and preclude systematic N‑position SAR [3]. The 3,4‑dione oxidation state further distinguishes it from 4‑one or 3‑one analogs, enabling exploration of the full hydrogen‑bonding potential of the pyrazolo[3,4‑b]pyridine system.

CNS Drug Discovery with Low Lipophilicity Starting Points

For CNS‑targeted programs, the physicochemical profile (cLogP −0.1, MW 165.15, 2 HBD, 0 rotatable bonds) aligns well with the desirable CNS MPO (Multiparameter Optimization) score range [1]. The negative or near‑zero cLogP is associated with lower P‑glycoprotein efflux liability and reduced phospholipidosis risk compared to the N1‑phenyl analog (estimated cLogP ~1.8) [2]. This makes the 1‑methyl compound a more appropriate starting point for CNS lead optimization than its more lipophilic, higher‑MW aryl counterparts.

Chemical Biology Probe Development

The commercial availability of the compound at ≥95% purity from multiple vendors, its powder form stable at room temperature, and its well‑characterized computed descriptors (PubChem CID 50989022) provide a reliable foundation for chemical probe campaigns [3]. In contrast to non‑stocked or custom‑synthesized analogs, the target compound offers batch‑to‑batch consistency and straightforward handling, reducing technical variability in cellular target‑engagement assays and biochemical profiling.

Application
Selection Property
Validation Focus
Kinase/PDE4 Fragment Screening
Low cLogP and balanced H-bond array
Aqueous solubility at screening concentrations
N1-Position SAR Library Synthesis
Minimal N1-methyl decoration
Diversity-oriented derivatization scope
CNS Lead Optimization Studies
CNS MPO-aligned physicochemical profile
P-gp efflux and phospholipidosis risk review
Chemical Probe Campaigns
Multi-vendor reported purity specification
Batch-to-batch reproducibility assessment
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